N-[(2-{4-nitrobenzoyl}hydrazino)carbothioyl]propanamide
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Overview
Description
N-[N’-(4-Nitro-benzoyl)-hydrazinocarbothioyl]-propionamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a nitrobenzoyl group, a hydrazinocarbothioyl group, and a propionamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(4-Nitro-benzoyl)-hydrazinocarbothioyl]-propionamide typically involves multiple steps, starting with the preparation of 4-nitrobenzoyl chloride. This intermediate is synthesized by reacting 4-nitrobenzoic acid with thionyl chloride under reflux conditions . The resulting 4-nitrobenzoyl chloride is then reacted with hydrazine hydrate to form 4-nitrobenzoyl hydrazine . The final step involves the reaction of 4-nitrobenzoyl hydrazine with propionyl chloride in the presence of a base such as triethylamine to yield N-[N’-(4-Nitro-benzoyl)-hydrazinocarbothioyl]-propionamide .
Industrial Production Methods
Industrial production methods for N-[N’-(4-Nitro-benzoyl)-hydrazinocarbothioyl]-propionamide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[N’-(4-Nitro-benzoyl)-hydrazinocarbothioyl]-propionamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The hydrazinocarbothioyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of N-[N’-(4-Nitro-benzoyl)-hydrazinocarbothioyl]-propionamide include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
N-[N’-(4-Nitro-benzoyl)-hydrazinocarbothioyl]-propionamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[N’-(4-Nitro-benzoyl)-hydrazinocarbothioyl]-propionamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitro group can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[N’-(4-Nitro-benzoyl)-hydrazinocarbothioyl]-propionamide include:
4-Nitrobenzoyl chloride: Used as an intermediate in the synthesis of various organic compounds.
4-Nitrobenzoic acid: A precursor for the synthesis of 4-nitrobenzoyl chloride.
4-Nitrobenzyl chloride: Utilized in the preparation of other nitrobenzoyl derivatives.
Uniqueness
N-[N’-(4-Nitro-benzoyl)-hydrazinocarbothioyl]-propionamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12N4O4S |
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Molecular Weight |
296.3g/mol |
IUPAC Name |
N-[[(4-nitrobenzoyl)amino]carbamothioyl]propanamide |
InChI |
InChI=1S/C11H12N4O4S/c1-2-9(16)12-11(20)14-13-10(17)7-3-5-8(6-4-7)15(18)19/h3-6H,2H2,1H3,(H,13,17)(H2,12,14,16,20) |
InChI Key |
HVSCIIFYCUNWFB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCC(=O)NC(=S)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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